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420867X)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opaviraline (also known as GW-420867X) is a non-nucleoside reverse transcriptase inhibitor
(NNRTI) that was investigated for the treatment of HIV-1 infections. As a member of the
quinoxaline chemical class, Opaviraline demonstrated potent inhibitory activity against the
HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This
technical guide provides a comprehensive overview of the chemical structure, mechanism of
action, and available preclinical and clinical data for Opaviraline. The information is presented
to support further research and understanding of this compound and the broader class of
quinoxaline NNRTIs.

Chemical Structure and Properties

Opaviraline is a chiral small molecule with a quinoxaline core. Its chemical identity is well-
defined by its systematic IUPAC name, molecular formula, and various chemical identifiers.
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Identifier

Value

IUPAC Name

propan-2-yl (2S)-2-ethyl-7-fluoro-3-oxo-2,4-

dihydroquinoxaline-1-carboxylate[1]

Molecular Formula

C14H17FN203[1][2]

Molecular Weight 280.29 g/mol [1]
CC[C@@H]1C(=0O)NC2=C(N1C(=0)OC(C)C)C
SMILES
=C(C=C2)F[1]
INChI=1S/C14H17FN203/c1-4-11-13(18)16-10-
InChl 6-5-9(15)7-12(10)17(11)14(19)20-8(2)3/h5-
8,11H,4H2,1-3H3,(H,16,18)/t11-/m0/s1[1]
InChlKey KELNNWMENBUHNS-NSHDSACASA-N[1]
CAS Number 178040-94-3[1]
Synonyms GW-420867X, GW420867, HBY-1293[1]

Mechanism of Action

Opaviraline functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike

nucleoside reverse transcriptase inhibitors (NRTIS), which are incorporated into the growing

viral DNA chain and cause termination, NNRTIs bind to an allosteric site on the HIV-1 reverse

transcriptase enzyme. This binding induces a conformational change in the enzyme, which

distorts the active site and inhibits its DNA polymerase activity, thereby preventing the

conversion of viral RNA into DNA. This mechanism is specific to HIV-1 reverse transcriptase.
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Opaviraline's inhibitory effect on HIV-1 reverse transcriptase.

Preclinical and Clinical Data
In Vitro Activity

While specific inhibitory concentrations from primary research articles are not publicly available,
a clinical study report mentions that the plasma trough concentrations of GW420867X were
significantly higher than the in vitro IC50 against the HIV-1(HXB2) strain in MT4 cells[3]. This
indicates potent antiviral activity in a cell-based assay.

Pharmacokinetics in Healthy Volunteers

Two key studies have evaluated the pharmacokinetic profile of Opaviraline in healthy male
volunteers.

Study 1: Single Escalating Doses

A study investigated single oral doses of 300, 600, 900, and 1200 mg. The key
pharmacokinetic parameters are summarized below.
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Dose (mg) Cmax (ng/mL) tmax (hours) AUC (ng-h/mL)
) Dose-proportional but
300 Data not available 3-5 ]
variable
_ Dose-proportional but
600 Data not available 3-5 )
variable
) Dose-proportional but
900 Data not available 3-5 ]
variable
) Dose-proportional but
1200 Data not available 3-5

variable

Note: Specific mean
values for Cmax and
AUC were not
provided in the
abstract, but the
abstract states that
AUC was dose-
proportional but
variable, and Cmax
increases were less
than dose-
proportional. The
terminal elimination
half-life was
approximately 50
hours.[3]

Study 2: Single and Repeat Escalating Doses
Another study assessed single and repeated (14 days) oral doses of 10, 50, 100, and 200 mg.

Table 3.2.1: Single Dose Pharmacokinetics
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Cmax (ng/mL, tmax (hours, AUC (ng-h/mL,
Dose (mg) ) . .
geometric mean) median) geometric mean)
10 160 1 4,325
50 608 Not specified 17,862
100 1,000 Not specified 35,295
200 1,662 3 62,338

The apparent terminal elimination half-life was approximately 50 hours.[4]

Table 3.2.2: Repeat Dose (14 days) Pharmacokinetics

Cmax (ng/mL, geometric Steady-State Oral

Dose (m
(mg) mean) Clearance (CLI/F) (L/h)
10 288 2.2
50 1,006 3.4
100 1,401 4.2
200 2,613 5.1

Steady-state was generally achieved within 7-10 days.[4]

The data suggests that systemic exposure to GW420867X decreases with increasing doses
and over time, which may indicate decreased absorption and/or increased clearance. The long
half-life of approximately 50 hours supports the potential for once-daily dosing[3][4].

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of Opaviraline are not
extensively published. However, based on standard practices for NNRTI evaluation, the
following methodologies can be inferred.
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In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

(Inferred)

A common method for assessing the inhibitory activity of NNRTIs against the HIV-1 reverse

transcriptase enzyme involves a cell-free enzymatic assay.

Assay Components
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Inferred workflow for an in vitro HIV-1 RT inhibition assay.

Cell-Based Antiviral Activity Assay (Inferred)

The antiviral activity of Opaviraline in a cellular context was likely determined using a cell line
susceptible to HIV-1 infection, such as MT-4 cells.
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Assay Setup
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Inferred workflow for a cell-based antiviral activity assay.

Pharmacokinetic Study in Healthy Volunteers (Inferred)

The clinical studies to determine the pharmacokinetic profile of Opaviraline would have
followed a standard clinical trial protocol.
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Inferred workflow for a pharmacokinetic study in healthy volunteers.

Conclusion

Opaviraline (GW-420867X) is a quinoxaline-based NNRTI with potent in vitro activity against
HIV-1. Pharmacokinetic studies in healthy volunteers demonstrated a long terminal elimination
half-life, suggesting suitability for once-daily dosing. However, the compound's development
was discontinued at Phase Il of clinical trials. The data presented in this technical guide, while
limited due to the cessation of its development, provides valuable insights for researchers in
the field of antiretroviral drug discovery, particularly for those working on the design and
development of novel NNRTIs. Further investigation into the structure-activity relationships of
the quinoxaline scaffold may yet yield new therapeutic agents for the treatment of HIV-1

infection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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